molecular formula C7H9NO3S B13946889 2-Hydroxy-3-methylbenzenesulfonamide CAS No. 82020-58-4

2-Hydroxy-3-methylbenzenesulfonamide

Cat. No.: B13946889
CAS No.: 82020-58-4
M. Wt: 187.22 g/mol
InChI Key: KMHNQXRNMLOEII-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H9NO3S It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methylbenzenesulfonamide typically involves the sulfonation of 3-methylphenol (m-cresol) followed by the introduction of the sulfonamide group. One common method includes:

    Sulfonation: Reacting 3-methylphenol with sulfuric acid to form 3-methylbenzenesulfonic acid.

    Amidation: Converting the sulfonic acid to the sulfonamide by reacting it with ammonia or an amine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 2-hydroxy-3-methylbenzenesulfonic acid.

    Reduction: Formation of this compound derivatives with reduced sulfonamide groups.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Explored for its antimicrobial and anticancer properties, showing promise in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The compound’s structure allows it to form hydrogen bonds and other interactions with the enzyme, leading to its inhibitory effects.

Comparison with Similar Compounds

  • 3-Hydroxy-2-methylbenzenesulfonamide
  • 4-Hydroxy-3-methylbenzenesulfonamide
  • 2-Amino-3-methylbenzenesulfonamide

Comparison: 2-Hydroxy-3-methylbenzenesulfonamide is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different levels of activity and selectivity in various applications, making it a valuable compound for targeted research and development.

Properties

CAS No.

82020-58-4

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

2-hydroxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C7H9NO3S/c1-5-3-2-4-6(7(5)9)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11)

InChI Key

KMHNQXRNMLOEII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)N)O

Origin of Product

United States

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